

# Berzosertib combination with cisplatin gemcitabine protocol

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Berzosertib

CAS No.: 1232416-25-9

Cat. No.: S548527

[Get Quote](#)

## Summary of Clinical Trial Protocols & Outcomes

Cancer Type / Trial Phase	Treatment Arms & Dosing Schedule	Recommended Phase 2 Dose (RP2D)	Key Efficacy Findings	Primary Toxicities
---------------------------	----------------------------------	---------------------------------	-----------------------	--------------------

| **Advanced Solid Tumours (Phase 1)** [1] | **Berzosertib + Gemcitabine:** Gemcitabine 1000 mg/m<sup>2</sup>, Days 1 & 8 + **Berzosertib**, Days 2 & 9, Q3W.

**Berzosertib + Gemcitabine + Cisplatin:** Gemcitabine 875 mg/m<sup>2</sup>, Days 1 & 8 + Cisplatin 60 mg/m<sup>2</sup>, Day 1 + **Berzosertib**, Days 2 & 9, Q3W. | **Berzosertib** 210 mg/m<sup>2</sup> + Gemcitabine 1000 mg/m<sup>2</sup> (no cisplatin). | Most patients achieved best response of Partial Response (PR) or Stable Disease (SD). [1] | Not specified for RP2D; Dose-Limiting Toxicities (DLTs) observed during escalation. [1] | **Platinum-Resistant High-Grade Serous Ovarian Cancer (Phase 2)** [2] [3] | **Control:** Gemcitabine 1000 mg/m<sup>2</sup>, Days 1 & 8, Q3W.

**Experimental:** Gemcitabine 1000 mg/m<sup>2</sup>, Days 1 & 8 + **Berzosertib** 210 mg/m<sup>2</sup>, Days 2 & 9, Q3W. | Protocol used fixed dose (**berzosertib** 210 mg/m<sup>2</sup>). [2] | Improved median PFS (22.9 vs. 14.7 weeks); Final OS analysis suggested benefit in PFI ≤3 months and ATM-negative/low subgroups. [2] [3] | Neutropenia (47%), thrombocytopenia (24%). [2] | **Advanced Urothelial Carcinoma (Phase 2)** [4] [5] | **Control:** Cisplatin 70 mg/m<sup>2</sup>, Day 1 + Gemcitabine 1000 mg/m<sup>2</sup>, Days 1 & 8, Q3W.

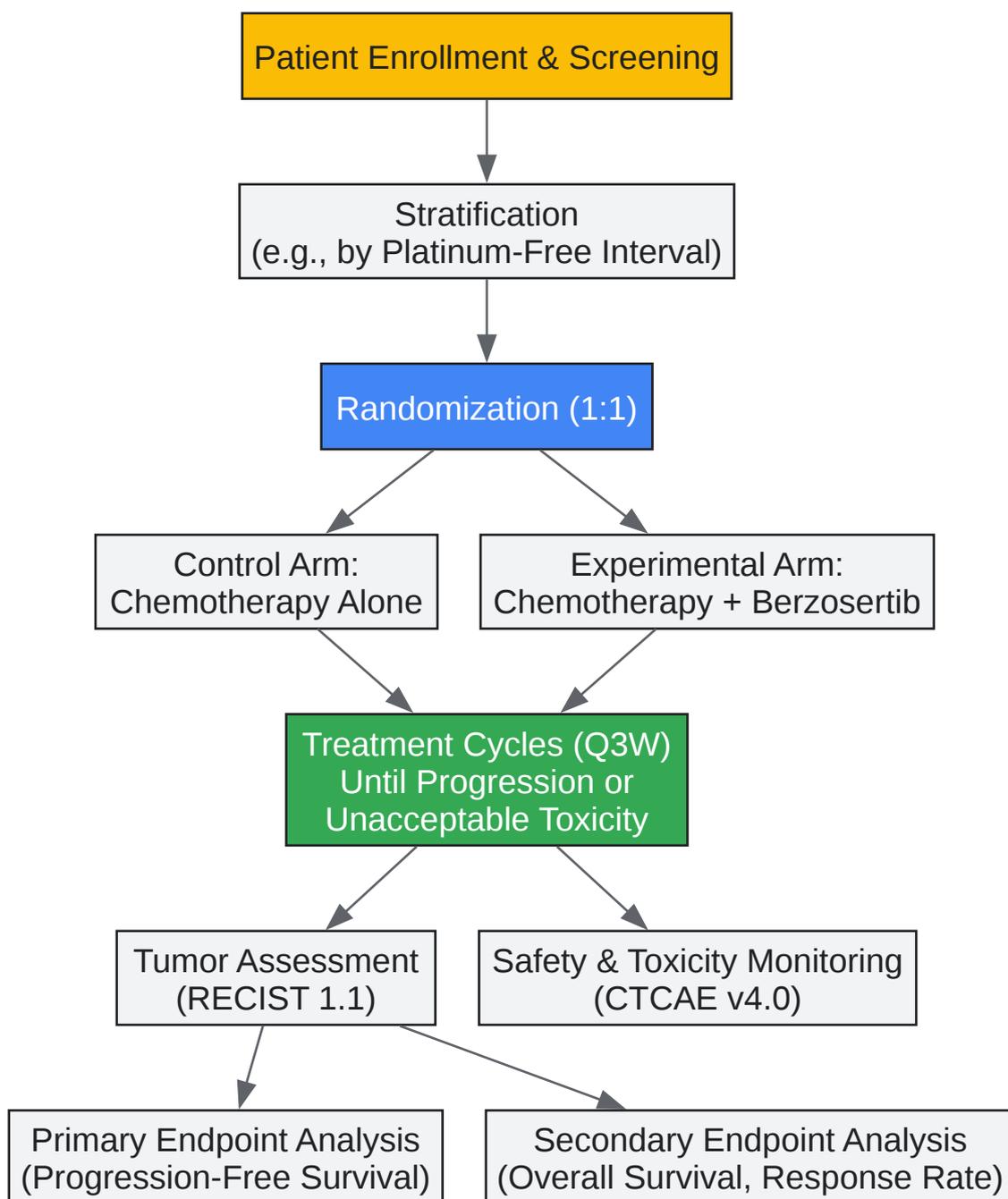
**Experimental:** Cisplatin 60 mg/m<sup>2</sup>, Day 1 + Gemcitabine 875 mg/m<sup>2</sup>, Days 1 & 8 + **Berzosertib** 90 mg/m<sup>2</sup>, Days 2 & 9, Q3W. | Not defined (trial did not show benefit). [4] | No PFS benefit (median 8.0 months for both); shorter median OS with **berzosertib** (14.4 vs. 19.8 months). [4] [5] | Increased grade 3/4 thrombocytopenia (59% vs. 39%) and neutropenia (37% vs. 27%). [4] | | **Advanced Solid Tumours (Phase 1, Cisplatin Combo)** [6] | Cisplatin 75 mg/m<sup>2</sup>, Day 1 + **Berzosertib** 140 mg/m<sup>2</sup>, Days 2 & 9, Q3W. | **Berzosertib** 140 mg/m<sup>2</sup> + Cisplatin 75 mg/m<sup>2</sup>. [6] | 4 patients achieved Partial Response (2 confirmed). [6] | Neutropenia (20%), anemia (16.7%). [6] |

## Detailed Experimental Protocols

The following workflows and details are synthesized from the referenced clinical trials to illustrate the general methodology.

## General Workflow for Berzosertib Combination Therapy Trials

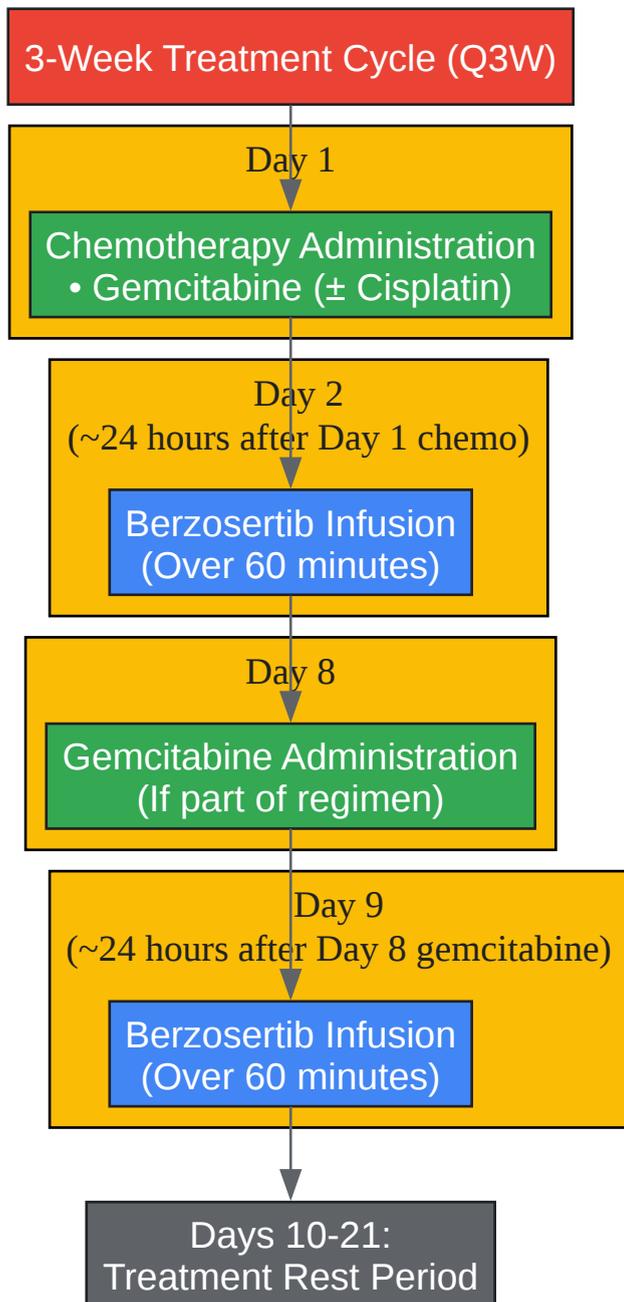
The diagram below outlines a common structure for these clinical trials, from patient enrollment through treatment and assessment.



[Click to download full resolution via product page](#)

## Detailed Dosing and Administration Schedule

A standard 21-day cycle (Q3W) was used across trials. The timing of **berzosertib** administration approximately 24 hours after chemotherapy is based on preclinical data suggesting this sequence optimizes efficacy [1] [6].



[Click to download full resolution via product page](#)

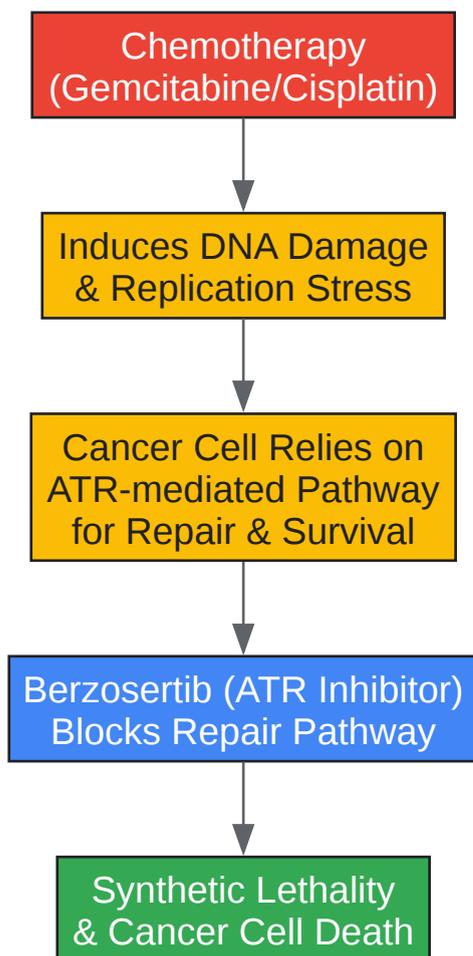
#### Administration Notes:

- **Berzosertib:** Administered as an intravenous (IV) infusion over 1 hour [4] [6].
- **Gemcitabine:** Typically administered as an IV infusion on Days 1 and 8.
- **Cisplatin:** Administered as an IV infusion on Day 1, with standard pre- and post-hydration as per institutional guidelines.
- **Dose Modifications:** Protocols included detailed plans for dose reductions and delays in response to specific toxicities, particularly hematological adverse events like neutropenia and thrombocytopenia

[4].

## Mechanism of Action and Biomarker Insights

The rationale for combining **berzosertib** with DNA-damaging agents like gemcitabine and cisplatin is based on targeting the DNA Damage Response (DDR) pathway.



[Click to download full resolution via product page](#)

**Promising Predictive Biomarkers:** Research suggests that certain tumor characteristics may predict better response to **berzosertib** combination therapy [3]:

- **ATM deficiency:** Loss of ATM protein expression, as determined by immunohistochemistry (IHC).
- **Low Replication Stress (RS) genomic signature:** Tumors without specific genomic alterations associated with high replication stress (e.g., *RB1* loss, *CCNE1* amplification).

- **Mutational Signature 3 (Sig3):** A genomic pattern associated with homologous recombination repair (HRR) deficiency.

## Critical Safety Considerations

The primary **dose-limiting toxicities** are hematological, requiring careful monitoring and management [1] [4]:

- **Myelosuppression:** Increased incidence of grade 3/4 **neutropenia** and **thrombocytopenia** was observed when **berzosertib** was added to chemotherapy regimens [2] [4].
- **Dose Reductions:** The increased toxicity in the urothelial carcinoma trial necessitated more frequent dose reductions of cisplatin and gemcitabine in the **berzosertib** arm, which may have contributed to the lack of efficacy observed [4] [5].
- **Other Toxicities:** Common adverse events included anemia, fatigue, and nausea. Serious adverse events, including one treatment-related death due to pneumonitis, have been reported [2].

## Key Conclusions for Researchers

The efficacy of **berzosertib** combinations is **highly context-dependent**. The most promising data to date is in **platinum-resistant high-grade serous ovarian cancer**, particularly in biomarker-selected populations [2] [3]. In contrast, the combination did not improve outcomes in advanced urothelial carcinoma and was associated with greater toxicity [4] [5]. Future clinical development should focus on patient selection based on predictive biomarkers of replication stress and DNA repair deficiency.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1 study of the ATR inhibitor berzosertib (formerly ... [nature.com]
2. a multicentre, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Randomized Phase II Study of Gemcitabine With or Without ... [pmc.ncbi.nlm.nih.gov]
4. Effect of Cisplatin and Gemcitabine With or Without ... [pmc.ncbi.nlm.nih.gov]
5. Effect of Cisplatin and Gemcitabine With or Without ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Phase 1 study of the ATR inhibitor berzosertib in combination ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Berzosertib combination with cisplatin gemcitabine protocol].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548527#berzosertib-combination-with-cisplatin-gemcitabine-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)